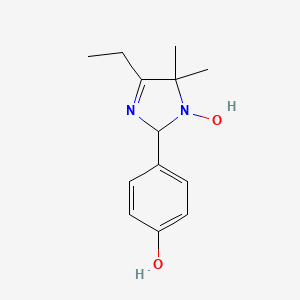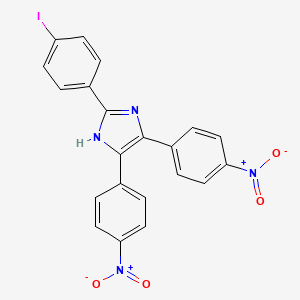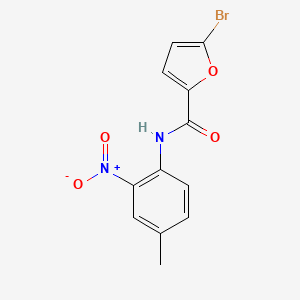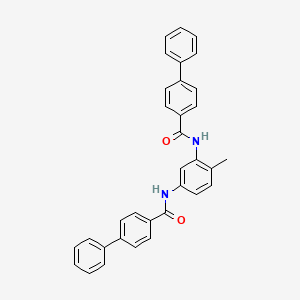
4-ethyl-2-(4-hydroxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-2-(4-hydroxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol, also known as Ro 20-1724, is a selective inhibitor of cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase (PDE4). It was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic applications.
Mécanisme D'action
4-ethyl-2-(4-hydroxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol 20-1724 selectively inhibits PDE4, an enzyme that hydrolyzes cAMP, a second messenger involved in various cellular processes such as inflammation, immune response, and smooth muscle relaxation. By inhibiting PDE4, this compound 20-1724 increases cAMP levels, leading to downstream effects such as inhibition of pro-inflammatory cytokine and chemokine production, relaxation of smooth muscle, and modulation of immune response.
Biochemical and Physiological Effects:
This compound 20-1724 has been shown to have various biochemical and physiological effects in animal models and human studies. In animal models of asthma and COPD, this compound 20-1724 reduces airway hyperresponsiveness, improves lung function, and inhibits the production of pro-inflammatory cytokines and chemokines. In animal models of IBD, this compound 20-1724 reduces inflammation and improves colonic mucosal healing. In human studies, this compound 20-1724 has been shown to improve lung function in patients with COPD and reduce symptoms in patients with IBD.
Avantages Et Limitations Des Expériences En Laboratoire
4-ethyl-2-(4-hydroxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol 20-1724 has several advantages for lab experiments. It is a selective inhibitor of PDE4, which allows for specific targeting of cAMP signaling pathways. It has been extensively studied in animal models and human studies, providing a wealth of information on its mechanism of action and potential therapeutic applications. However, this compound 20-1724 also has some limitations. It has a short half-life, which may limit its effectiveness in vivo. In addition, it can have off-target effects on other PDE isoforms, which may complicate interpretation of experimental results.
Orientations Futures
There are several future directions for research on 4-ethyl-2-(4-hydroxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol 20-1724. One area of interest is its potential as a therapeutic agent for other diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis, which are characterized by inflammation and immune dysregulation. Another area of interest is the development of more potent and selective PDE4 inhibitors with longer half-lives and fewer off-target effects. Finally, there is a need for further elucidation of the downstream effects of cAMP signaling pathways and their potential therapeutic applications.
Méthodes De Synthèse
4-ethyl-2-(4-hydroxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol 20-1724 can be synthesized through a multistep process starting with the reaction of 4-methoxyphenol with ethyl 2-bromoacetate to form 4-ethoxyphenyl 2-bromoacetate. This intermediate is then reacted with 2,4-dimethylimidazole to form the desired product, this compound 20-1724.
Applications De Recherche Scientifique
4-ethyl-2-(4-hydroxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol 20-1724 has been extensively studied for its potential therapeutic applications in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce airway hyperresponsiveness, and improve lung function in animal models of asthma and COPD. In addition, this compound 20-1724 has been shown to reduce inflammation and improve colonic mucosal healing in animal models of IBD.
Propriétés
IUPAC Name |
4-(4-ethyl-1-hydroxy-5,5-dimethyl-2H-imidazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-4-11-13(2,3)15(17)12(14-11)9-5-7-10(16)8-6-9/h5-8,12,16-17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNDGTQEKNIWJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(N(C1(C)C)O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethoxy-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5015377.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B5015383.png)
![1-(2,3-dimethoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5015389.png)

![isopropyl 4-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B5015399.png)
![2-ethoxy-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B5015401.png)
![N-{4-[(ethylamino)sulfonyl]-2-fluorophenyl}benzamide](/img/structure/B5015412.png)
![N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5015418.png)

![butyl 4-[(3-iodobenzoyl)amino]benzoate](/img/structure/B5015429.png)
![N-(3-acetylphenyl)-2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5015430.png)

![3-[(2-fluorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5015446.png)